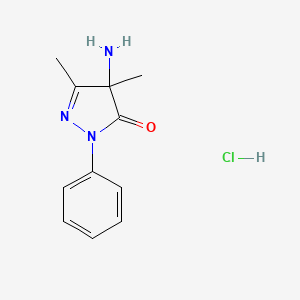

4-Amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride

CAS No.: 2108381-76-4

Cat. No.: VC3033233

Molecular Formula: C11H14ClN3O

Molecular Weight: 239.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2108381-76-4 |

|---|---|

| Molecular Formula | C11H14ClN3O |

| Molecular Weight | 239.7 g/mol |

| IUPAC Name | 4-amino-4,5-dimethyl-2-phenylpyrazol-3-one;hydrochloride |

| Standard InChI | InChI=1S/C11H13N3O.ClH/c1-8-11(2,12)10(15)14(13-8)9-6-4-3-5-7-9;/h3-7H,12H2,1-2H3;1H |

| Standard InChI Key | YSYDCWQQRWMAKL-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=O)C1(C)N)C2=CC=CC=C2.Cl |

| Canonical SMILES | CC1=NN(C(=O)C1(C)N)C2=CC=CC=C2.Cl |

Introduction

Chemical Structure and Properties

Basic Structural Features

4-Amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride belongs to the pyrazolone class of heterocyclic compounds. It features a five-membered pyrazole ring with a carbonyl group at position 3, an amino group at position 4, methyl substituents at positions 4 and 5, and a phenyl group at position 2 . The compound exists as a hydrochloride salt, which enhances its aqueous solubility compared to the free base form .

The chemical structure consists of a pyrazolone core with specific functional groups that determine its chemical reactivity and biological properties. The presence of the amino group at the 4-position is particularly significant as it serves as a potential site for further derivatization and contributes to the compound's potential pharmacological activities .

Physical and Chemical Properties

The compound is characterized by specific physicochemical properties that are important for its handling, formulation, and potential applications. Table 1 summarizes the key physical and chemical properties of 4-Amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride.

Table 1: Physical and Chemical Properties of 4-Amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride

| Property | Value |

|---|---|

| CAS Registry Number | 2108381-76-4 |

| Molecular Formula | C11H14ClN3O |

| Molecular Weight | 239.70 g/mol |

| IUPAC Name | 4-amino-4,5-dimethyl-2-phenylpyrazol-3-one;hydrochloride |

| Parent Compound CAS | 956358-25-1 |

| Parent Compound Formula | C11H13N3O |

| Parent Compound Weight | 203.24 g/mol |

| SMILES Notation | CC1=NN(C(=O)C1(C)N)C2=CC=CC=C2.Cl |

| InChI | InChI=1S/C11H13N3O.ClH/c1-8-11(2,12)10(15)14(13-8)9-6-4-3-5-7-9;/h3-7H,12H2,1-2H3;1H |

As a hydrochloride salt, this compound typically exhibits enhanced water solubility compared to its free base form, which is advantageous for pharmaceutical formulations and biological testing . The salt formation stabilizes the compound by neutralizing the basic amino group, potentially improving its shelf life and handling characteristics.

Tautomerism in Pyrazolones

Pyrazolones, including derivatives like 4-Amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, can exhibit tautomerism, which is significant for understanding their reactivity and biological interactions. Based on studies of similar N-substituted pyrazolones, these compounds can exist in different tautomeric forms, primarily the keto form (pyrazol-3-one) and the enol form (3-hydroxypyrazole) .

Research on compounds like 1-phenyl-1,2-dihydro-3H-pyrazol-3-one demonstrates that the predominant tautomeric form can vary depending on the solvent and substituents. NMR spectroscopic studies reveal that some pyrazolones predominantly exist as the OH-isomer rather than the pyrazol-3-one form in certain solvents . This tautomeric behavior influences the compound's hydrogen-bonding capabilities, reactivity, and interaction with biological targets.

Comparative Analysis with Related Compounds

Structural Relationships to Other Pyrazolone Derivatives

4-Amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride is structurally related to several other pyrazolone derivatives that have been studied for their chemical and biological properties. Table 2 provides a comparative analysis of this compound with structurally similar pyrazolones.

Table 2: Comparison of 4-Amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride with Related Pyrazolone Derivatives

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Differences |

|---|---|---|---|---|

| 4-Amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride | C11H14ClN3O | 239.70 g/mol | 2108381-76-4 | Primary amino group at position 4, methyl groups at positions 4 and 5 |

| 4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (parent) | C11H13N3O | 203.24 g/mol | 956358-25-1 | Free base form of the title compound |

| 1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride | C12H16ClN3O | 253.73 g/mol | 856307-27-2 | Methylamino group at position 4 instead of primary amino group |

| 2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride | C10H12ClN3O | 225.67 g/mol | 59994-27-3 | Amino group on the phenyl ring rather than at position 4 of pyrazolone |

| 4-Aminoantipyrine hydrochloride | C11H14ClN3O | 239.70 g/mol | 22198-72-7 | Similar structure but with different substitution pattern |

The structural variations among these compounds, particularly at the 4-position and the nature of substituents on the pyrazolone ring, significantly influence their physicochemical properties and potential biological activities .

Structure-Activity Relationships

Structure-activity relationship (SAR) studies of pyrazolone derivatives provide valuable insights into how structural modifications affect biological activity. Although specific SAR data for 4-Amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride is limited in the literature, inferences can be made based on studies of related compounds.

The position and nature of substituents on the pyrazolone scaffold significantly influence biological activity. For instance:

-

The amino group at position 4 can serve as a hydrogen bond donor, potentially enhancing interactions with biological targets .

-

Methyl substituents at positions 4 and 5 contribute to the lipophilicity and may influence membrane permeability and binding to hydrophobic pockets in target proteins .

-

The phenyl group at position 2 provides additional hydrophobic interactions and may contribute to the compound's ability to interact with aromatic amino acid residues in proteins .

-

The hydrochloride salt formation improves water solubility, potentially enhancing bioavailability in physiological systems .

These structure-activity relationships are crucial for understanding the potential biological activities of 4-Amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride and for designing more potent and selective derivatives.

Synthesis Approaches

General Methods for Pyrazolone Synthesis

The synthesis of pyrazolone derivatives has been extensively studied, with several approaches reported in the literature. The most common methods for synthesizing pyrazolones are outlined below, providing a foundation for understanding how 4-Amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride might be prepared.

Condensation of β-Dicarbonyl Compounds with Hydrazines

The most widely used method for pyrazolone synthesis involves the condensation of β-dicarbonyl compounds with hydrazines. This approach typically involves the reaction of ethyl acetoacetate or similar compounds with phenylhydrazine or substituted hydrazines . The reaction proceeds through initial condensation followed by cyclization to form the pyrazolone ring. For example:

-

Reaction of ethyl acetoacetate with thiosemicarbazide in ethanol with triethylamine can yield condensation products that can be further modified .

-

Reaction of arylthiosemicarbazide and ethyl acetoacetate has been reported to afford 1-arylthioanilido-3-methylpyrazolone derivatives .

Multicomponent and Domino Reactions

More complex pyrazolone derivatives can be synthesized using multicomponent and domino reactions, which offer advantages such as higher efficiency and atom economy:

-

Multicomponent reactions involving acetylene dicarboxylates, phenylhydrazine, and aryl aldehydes can yield C-tethered bispyrazol-5-ols with yields of 75-92% .

-

Domino Michael/cyclization sequences have been employed for the asymmetric synthesis of spiropyrazolones with high levels of diastereo- and enantioselectivity .

Modifications of Existing Pyrazolones

Synthesis of 4-substituted pyrazolones often involves modification of simpler pyrazolone scaffolds:

-

Halogenated pyrazolones, which are useful synthetic intermediates, can be prepared using reagents such as Br₂-acetic acid, Br₂-water, or N-bromosuccinimide .

-

N-aryl benzylidenepyrazolones can be synthesized using SiO₂/Al₂O₃ under solvent-free microwave-assisted conditions with yields of 80-81% .

| Biological Activity | Potential Mechanism | Contributing Structural Features |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory mediators or enzymes such as cyclooxygenase | Pyrazolone core, potentially enhanced by amino group at position 4 |

| Analgesic | Central and peripheral pain modulation | Pyrazolone scaffold with specific substitution pattern |

| Antimicrobial | Interaction with microbial cell components | Presence of amino group and specific substitution pattern |

| Anticancer | Potential growth inhibition in cancer cell lines | N-containing heterocyclic structure with specific substituents |

| Enzyme inhibition | Interaction with specific enzyme active sites | Functional groups capable of forming hydrogen bonds and hydrophobic interactions |

Many pyrazolone derivatives have shown significant growth inhibitory activity in human cell lines. For example, certain bisindolyl and diphenyl pyrazolone derivatives have demonstrated potent activity against HT-29, HeLa, and PC-3 cell lines with IC₅₀ values as low as 11.3 μM .

Medicinal Chemistry

The compound serves as a valuable intermediate for the development of new therapeutic agents. Its amino group at position 4 provides a reactive site for further derivatization, potentially leading to compounds with enhanced biological activities .

Synthetic Organic Chemistry

As a functionalized heterocyclic compound, 4-Amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride may serve as a building block for the synthesis of more complex molecular structures, contributing to the development of novel synthetic methodologies .

Agricultural Applications

Similar pyrazolone derivatives have been investigated for potential agricultural applications. They may enhance growth rates or improve resistance to environmental stressors, which could be beneficial in agricultural productivity.

Analytical Characterization

Spectroscopic Analysis

Spectroscopic methods are essential for the characterization and identification of 4-Amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride. While specific spectroscopic data for this compound is limited in the literature, general spectroscopic characteristics can be inferred based on related pyrazolone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structural features of pyrazolone derivatives. For related pyrazolones, characteristic ¹H-NMR signals include:

-

Methyl protons at positions 4 and 5, typically appearing as singlets in the range of δ 1.5-2.5 ppm.

-

Amino protons at position 4, which may appear as a broad singlet, sometimes with variable chemical shift depending on concentration and solvent.

-

Aromatic protons of the phenyl group, typically appearing in the range of δ 7.0-7.6 ppm.

¹³C-NMR spectroscopy would reveal signals for the carbonyl carbon (typically around δ 160-165 ppm), the quaternary carbons of the pyrazole ring, and the aromatic carbons .

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic absorption bands for:

-

N-H stretching of the amino group (typically 3300-3500 cm⁻¹).

-

C=O stretching of the carbonyl group (typically 1650-1700 cm⁻¹).

-

C=N stretching and other vibrations associated with the pyrazole ring.

Mass Spectrometry

Mass spectrometric analysis would provide the molecular ion peak at m/z 239.70 for 4-Amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride, with fragmentation patterns characteristic of the pyrazolone structure and its substituents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume